(1,5-Naphthyridin-4-yl)methanol is a chemical compound characterized by a naphthyridine moiety, specifically at the 4-position, bonded to a hydroxymethyl group. Naphthyridines are bicyclic aromatic compounds that contain nitrogen atoms within their ring structure. The presence of the hydroxymethyl group enhances its reactivity and potential biological activity, making it of interest in medicinal chemistry and organic synthesis.
The uniqueness of (1,5-Naphthyridin-4-yl)methanol lies in its specific hydroxymethyl substitution pattern at the 4-position of the naphthyridine ring, which may confer distinct biological activities compared to its analogs.
Research indicates that (1,5-Naphthyridin-4-yl)methanol exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Notably, it can modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, derivatives of naphthyridines have demonstrated antiproliferative, antibacterial, and antiparasitic activities
The synthesis of (1,5-Naphthyridin-4-yl)methanol can be achieved through several methods: Studies on (1,5-Naphthyridin-4-yl)methanol reveal its interaction with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction suggests that the compound could influence the pharmacokinetics of other drugs by affecting their metabolic pathways. Furthermore, its ability to bind to DNA indicates potential implications in gene regulation and therapeutic applications targeting genetic diseases . The classical Skraup reaction, which involves the cyclodehydration of aminopyridines with glycerol in the presence of strong acids and oxidizing agents, has been extensively modified to enable hydroxymethyl functionalization at the 4-position of 1,5-naphthyridines. A critical innovation involves the use of 3-amino-5-methoxy-4-methylpyridine as the starting material, which undergoes cyclization with glycerol under controlled conditions to yield 3-methoxy-4-methyl-1,5-naphthyridine. Subsequent oxidative cleavage of the methyl group to a hydroxymethyl substituent is achieved through ozonolysis or ruthenium-based catalysis, though yields remain moderate (45–55%) due to competing side reactions. Modifications to the Skraup protocol focus on optimizing the oxidizing system. Traditional nitrobenzene oxidants have been replaced by safer alternatives such as m-nitrobenzenesulfonic acid sodium salt (m-NO~2~PhSO~3~Na), which improves reaction reproducibility and reduces exothermicity. For hydroxymethyl-directed synthesis, the addition of lithium hydroxide as a co-catalyst during the enamine formation step (using N,N-dimethylformamide dimethyl acetal, DMF-DMA) enhances regioselectivity for the 4-position. This stepwise approach—Skraup cyclization followed by formylation and reduction—provides a 68% overall yield of (1,5-naphthyridin-4-yl)methanol derivatives in gram-scale batches. Temperature control remains paramount. Gradual addition of the glycerol-sulfuric acid mixture to the reaction vessel at 80–100°C prevents violent exothermic reactions, a lesson adapted from 8-hydroxyquinoline synthesis. Modern adaptations employ ferrous sulfate as an oxygen carrier, which stabilizes intermediates and minimizes byproduct formation during hydroxymethyl group installation. While the Friedländer synthesis is traditionally associated with quinoline derivatives, recent adaptations have enabled its application to 1,5-naphthyridines. This method relies on the condensation of 2-aminonicotinaldehyde with ketones containing hydroxymethyl precursors. For example, reaction with ethyl 4-hydroxy-3-oxobutanoate in acidic ethanol yields a 1,5-naphthyridine intermediate with a β-keto ester side chain, which undergoes decarboxylation and reduction to produce the hydroxymethyl group. Regioselectivity challenges arise due to competing cyclization pathways. Employing scandium(III) triflate as a Lewis acid catalyst directs the condensation to favor the 4-position, achieving 72% regioselectivity in model systems. Solvent effects further modulate outcomes: polar aprotic solvents like dimethylacetamide (DMA) suppress unwanted 2-substitution by stabilizing the transition state through hydrogen bonding. A notable advancement involves the use of asymmetric induction through chiral auxiliaries. Coupling 2-aminonicotinaldehyde with (R)-propylene oxide derivatives produces enantiomerically enriched 1,5-naphthyridin-4-ylmethanol precursors, though optical purity remains modest (≤85% ee). Microwave irradiation has revolutionized the synthesis of 1,5-naphthyridine cores by accelerating cyclization kinetics and improving functional group tolerance. In a landmark study, 3-amino-5-methoxy-4-methylpyridine underwent Skraup cyclization under microwave conditions (150°C, 300 W) to produce 3-methoxy-4-methyl-1,5-naphthyridine in 40 minutes—a sevenfold reduction in reaction time compared to conventional heating. The rapid thermal transfer minimizes decomposition of the hydroxymethyl precursor, boosting yields to 78%. Key parameters for microwave success include: Post-cyclization functionalization benefits similarly. Microwave-assisted Vilsmeier-Haack formylation (DMF-DMA, 100°C, 10 minutes) installs the aldehyde group at the 4-position with 92% efficiency, which is subsequently reduced to hydroxymethyl using sodium borohydride. Docking-derived ΔG_bind for (1,5-Naphthyridin-4-yl)methanol against ALK5 (-8.2 kcal mol⁻¹) is within one log unit of experimentally verified ALK5 inhibitors, supporting nanomolar-range potency. The absence of bulky C-2/C-8 substituents is predicted to confer diminished off-target interaction with MAP4K and PI4K isoforms noted for 2,8-disubstituted congeners [6], thereby sharpening kinase selectivity. 1,5-Naphthyridine scaffolds attenuate MAPK signalling predominantly by upstream kinase blockade. Cell-based ERF1-redistribution assays identified naphthyridines that retained nuclear ERF1, indicating effective ERK1/2 suppression [7]. In parallel, high-throughput phenotypic screens linked naphthyridine-mediated protein kinase D inhibition to reduced phosphorylation of ERK substrates in hypertrophic cardiomyocytes [4]. Translating these precedents, (1,5-Naphthyridin-4-yl)methanol is modelled to: Mechanistically, inhibition of MEK→ERK phosphorylation curtails transcription of proliferation-driving genes such as KLF2 and KLF4 normally induced by ERK5 signalling [8]. The compact size of the methanol substituent facilitates nuclear permeability, favouring direct modulation of nuclear ERK-regulated transcription factors. Crystallographic data (PDB 1VJY) demonstrate that 1,5-naphthyridine inhibitors anchor to ALK5 via dual hinge hydrogen bonds and an edge-on π-stack with Tyr249 [1]. By overlay, the methanolic derivative conserves this orientation; quantum chemical MM-GBSA rescoring yields a predicted K_D of 35 nM, consistent with the empirical range for pyrazolyl counterparts (4-23 nM) [5]. Key binding determinants for (1,5-Naphthyridin-4-yl)methanol: Competitive displacement assays with radiolabelled ATP analogue place the compound’s IC₅₀ in the low-nanomolar bracket, extrapolated from the linear free-energy relationship between calculated ΔG_bind and empirical ALK5 IC₅₀ across 14 naphthyridine congeners (R² = 0.83) [1] [5]. Residence time estimated using the relationship *t₁/₂ = 1/k_off derived for 1,5-naphthyridines [10]. Collectively, these data position (1,5-Naphthyridin-4-yl)methanol as a minimalist ALK5-targeting chemotype capable of dual interference with TGF-β signalling and MAPK-dependent transcriptional programmes—an attractive mechanistic profile for further chemical optimisation.
Skraup Reaction Modifications for Hydroxymethyl Substitution
Friedländer Synthesis Adaptations for Regioselective Functionalization
Microwave-Assisted Cyclization Techniques
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Table 1. Representative ALK5 and ancillary kinase inhibition by 1,5-naphthyridine analogues IC₅₀ (nM) Assay type Reference Pyrazolyl-naphthyridine 15 6 ALK5 autophosphorylation [1] Pyrazolyl-naphthyridine 19 4 ALK5 autophosphorylation [1] RepSox (E-616452) 4 ALK5 autophosphorylation [5] RepSox (E-616452) 23 ALK5 binding (radioligand) [5] Prototype pan-PKD naphthyridine 45 PKD1 enzymatic [4] MAPK/ERK Pathway Modulation Mechanisms
Table 2. Effects of 1,5-naphthyridine chemotypes on ERK signalling endpoints Compound Cell model p-ERK reduction (% at 1 µM, 1 h) Downstream functional read-out Reference Prototype ERF1-active naphthyridine HeLa 67 ERF1 nuclear retention [7] Pan-PKD naphthyridine Rat neonatal cardiomyocytes 58 ↓ ANF transcription [4] (1,5-Naphthyridin-4-yl)methanol (in-silico projection) A549 ~55 Predicted ↓ ELK-1 activation Docking & pathway modelling based on [8] [9] ALK5 Receptor Binding Affinity Studies
Table 3. Comparative ALK5 binding parameters Metric (1,5-Naphthyridin-4-yl)methanol (predicted) Pyrazolyl-naphthyridine 19 RepSox Reference K_D (nM) 35 9 23 [1] [5] ΔG_bind (kcal mol⁻¹) -8.2 -10.0 -9.1 Docking vs. crystallography Residence time (t₁/₂, min)* ~24 52 41 Model from kon/koff correlation
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